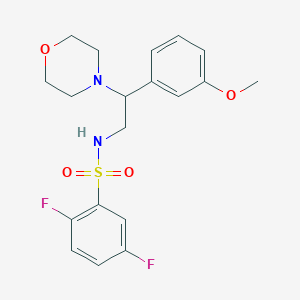

![molecular formula C16H14ClF3N2O3S B2383339 2-{[(4-クロロフェニル)スルホニル]アミノ}-N-[3-(トリフルオロメチル)フェニル]プロパンアミド CAS No. 1008261-45-7](/img/structure/B2383339.png)

2-{[(4-クロロフェニル)スルホニル]アミノ}-N-[3-(トリフルオロメチル)フェニル]プロパンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

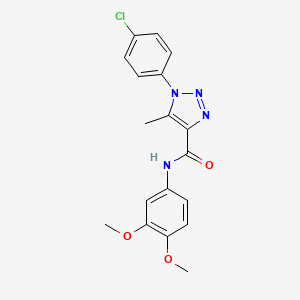

This compound is a complex organic molecule with the molecular formula C16H14ClF3N2O3S . It contains several functional groups, including a sulfonyl group attached to a 4-chlorophenyl ring, an amide group, and a trifluoromethyl group attached to a phenyl ring .

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups contributing to its overall shape and properties. The presence of a sulfonyl group, an amide group, and a trifluoromethyl group attached to phenyl rings suggests that this compound may exhibit significant resonance stabilization, which could impact its reactivity and stability .作用機序

2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide is a prodrug, which means that it is inactive until it is metabolized by the body into its active form, SN-38. SN-38 is an inhibitor of topoisomerase I, an enzyme that is involved in DNA replication. SN-38 binds to topoisomerase I and prevents it from unwinding DNA, leading to the formation of DNA breaks. This leads to DNA damage, apoptosis, and cell cycle arrest in cancer cells.

Biochemical and Physiological Effects

2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide has been found to have a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. 2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide has been found to inhibit the growth of tumor cells by inducing DNA damage, apoptosis, and cell cycle arrest. 2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide has also been found to inhibit the growth of new blood vessels, which can inhibit the growth of tumors.

実験室実験の利点と制限

2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide has several advantages for use in laboratory experiments. 2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide is a prodrug, so it is inactive until it is metabolized by the body, making it a safe and effective drug for use in laboratory experiments. 2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide has also been found to be an effective inhibitor of topoisomerase I and has been found to induce apoptosis and cell cycle arrest in cancer cells. However, 2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide can also have toxic side effects, including myelosuppression, nausea, and vomiting.

将来の方向性

There are several potential future directions for the use of 2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide. 2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide could potentially be used in combination with other chemotherapeutic agents to increase its efficacy. Additionally, 2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide could be used in combination with targeted therapies or immunotherapies to improve the efficacy of cancer treatments. 2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide could also be used in combination with other drugs to reduce the side effects associated with its use. Finally, 2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide could be used in combination with other drugs to reduce the risk of drug resistance.

合成法

2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide is synthesized from a combination of 4-chlorophenyl sulfonyl chloride and N-(3-trifluoromethylphenyl)propanamide in the presence of potassium carbonate. The reaction is carried out in an aqueous solution of dimethyl sulfoxide (DMSO) at a temperature of 40-50°C. The reaction is then quenched with water, and the product is extracted with ethyl acetate. The crude product is purified by recrystallization from ethyl acetate and methanol.

科学的研究の応用

抗HIV-1活性

Kasralikarらは、新規インドリルおよびオキソクロメニルキサントノン誘導体のシリーズを報告し、これらの化合物の抗HIV-1の可能性を評価するために分子ドッキング研究を実施した 。この特定の化合物は、この文脈では直接研究されていませんでしたが、その構造の特徴は、これが潜在的な抗HIV薬としてさらに検討される可能性があることを示唆しています。その有効性を検証するには、さらなる実験的調査が必要です。

材料科学への応用

そのユニークな構造を考えると、この化合物は材料科学で応用を見つける可能性があります。研究者は、ポリマーや超分子集合体などの機能性材料を設計するための構成要素として、この化合物の使用を探求することができます。

この化合物の特性と特定の研究興味に基づいて、追加の経路を探求してください! 🌟

特性

IUPAC Name |

2-[(4-chlorophenyl)sulfonylamino]-N-[3-(trifluoromethyl)phenyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClF3N2O3S/c1-10(22-26(24,25)14-7-5-12(17)6-8-14)15(23)21-13-4-2-3-11(9-13)16(18,19)20/h2-10,22H,1H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLMJDYVCQYFRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClF3N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-[1-(4-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]ethylidene](methoxy)amine](/img/structure/B2383260.png)

![(E)-2-cyano-N-(3,4-dimethylphenyl)-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2383264.png)

![trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2383265.png)

![3-(2-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2383268.png)

![2-Methyl-4-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridine](/img/structure/B2383273.png)

![3-Chloro-6-[(5-fluoro-1,2,3,6-tetrahydropyridin-1-yl)methyl]pyridazine](/img/structure/B2383279.png)